![molecular formula C18H18O5 B13815277 rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)](/img/structure/B13815277.png)
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate involves synthetic routes that typically include the protection of hydroxyl groups and subsequent esterification. The reaction conditions often involve the use of toluene as a solvent and p-toluenesulfonic acid as a catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is primarily used in scientific research as a reference material and impurity standard for Decitabine. Its applications extend to:
Chemistry: Used in the synthesis and study of nucleoside analogs.
Biology: Employed in research on DNA methylation and gene expression.
Medicine: Investigated for its potential role in cancer treatment and epigenetic studies.
Industry: Utilized in the quality control and standardization of pharmaceutical products
Mechanism of Action
The mechanism of action of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is closely related to its role as an impurity of Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. The molecular targets and pathways involved include the DNA methylation pathway and various epigenetic regulators.
Comparison with Similar Compounds
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate can be compared with other similar compounds, such as:
2-Deoxy-D-ribose: A sugar molecule involved in the structure of DNA.
Decitabine: The parent compound, used as a chemotherapeutic agent.
5-Azacytidine: Another DNA hypomethylating agent used in cancer treatment.
The uniqueness of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate lies in its specific structure and role as an impurity, which makes it valuable for research and quality control purposes .
Biological Activity
Rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate, also known as Decitabine Impurity, is a compound related to Decitabine, a nucleoside analog used primarily in the treatment of certain types of cancer, particularly myelodysplastic syndromes and acute myeloid leukemia. Understanding the biological activity of this impurity is crucial for evaluating the safety and efficacy of Decitabine formulations.
- Molecular Formula : C21H22O6
- CAS Number : 17117-72-5
- Molecular Weight : 374.4 g/mol
Decitabine acts as a DNA methyltransferase inhibitor. It incorporates into DNA, leading to hypomethylation of cytosines in CpG islands, which can reactivate silenced genes involved in cell cycle regulation and apoptosis. The biological activity of its impurity, rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate, may influence the overall pharmacodynamics and pharmacokinetics of Decitabine.
In Vitro Studies
-
Cytotoxicity : Studies have shown that Decitabine and its related compounds exhibit cytotoxic effects on various cancer cell lines. The impurity's impact on cell viability is essential to assess.
- Cell Lines Tested : HL-60 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
- Results : The presence of impurities can alter the effective concentration required for cytotoxicity.
-
DNA Methylation : The ability of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate to affect DNA methylation patterns is under investigation.
- Assays Used : Methylation-specific PCR (MSP) to evaluate changes in gene expression post-treatment.
In Vivo Studies
Research on animal models has demonstrated that Decitabine's efficacy can be influenced by impurities:
- Study Design : Mice with induced leukemia were treated with Decitabine formulations containing varying levels of the impurity.
- Findings : Higher levels of impurities correlated with reduced survival rates and altered drug metabolism.
Stability and Degradation
The stability of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate has been assessed through forced degradation studies:
- Conditions Tested :
- Acidic conditions (0.1 N HCl at 60 °C)
- Alkaline conditions (0.1 N NaOH at 60 °C)
- Oxidative conditions (exposure to hydrogen peroxide)
Condition | Stability Observed | Degradation Products |
---|---|---|
Acidic | Moderate | Hydrolytes |
Alkaline | High | Multiple products |
Oxidative | Low | Significant degradation |
Analytical Methods
The purity and concentration of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate can be determined using High-Performance Liquid Chromatography (HPLC):
- Method Validation : Linear response within the concentration range of 400–1200 μg/mL.
- Detection Limits : LOD at 0.26 μg/mL; LOQ at 0.8 μg/mL.
Case Study 1: Impact on Efficacy
A clinical trial analyzed the effects of Decitabine with varying impurity levels on patient outcomes in acute myeloid leukemia:
- Participants : 100 patients receiving treatment.
- Results : Patients receiving formulations with lower impurity levels showed a significantly higher response rate compared to those receiving higher impurity formulations.
Case Study 2: Pharmacokinetics Alteration
A pharmacokinetic study assessed how rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate affected the metabolism of Decitabine:
- Findings : The presence of the impurity altered the half-life and clearance rates of Decitabine in plasma.
Properties
Molecular Formula |
C18H18O5 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-phenylbenzoate |
InChI |
InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2/t15-,16+,17?/m0/s1 |
InChI Key |
VZSJFDWLUVEKDD-RTKIROINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.